molecular formula C22H27N3O5 B2476435 2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide CAS No. 898439-64-0

2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide

Cat. No. B2476435
CAS RN: 898439-64-0
M. Wt: 413.474
InChI Key: MRLUWDJZEOFECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring and a pyran ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the various functional groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyran ring, which is a six-membered ring containing one oxygen atom. These rings are likely to influence the compound’s chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine and pyran rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • In 2018, Zhong et al. synthesized and analyzed the crystal structure of similar cinnamide derivatives. Their study provides insights into the structural aspects of such compounds, which might be relevant to understanding your compound of interest (Jian-gang Zhong et al., 2018).
  • Wujec and Typek (2023) reported on a related compound, demonstrating the methods for synthesizing and characterizing these types of molecules (M. Wujec & R. Typek, 2023).

Potential Biological Activities

  • Aytemir et al. (2010) explored the anticonvulsant activities of similar kojic acid derivatives, highlighting the potential of these compounds in neurological applications (M. Aytemir, E. Septioğlu, & Ü. Çalış, 2010).
  • Abu‐Hashem et al. (2020) investigated novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties. This research could provide insights into the therapeutic applications of your compound (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Radioligand and Imaging Studies

Neurological Research

  • Obniska et al. (2015) studied new amides derived from pyrrolidin-1-yl-acetic acid for their anticonvulsant activity, which may be relevant to understanding the neurological applications of your compound (J. Obniska et al., 2015).

Miscellaneous Applications

  • Gul et al. (2019) synthesized new Mannich bases with piperazines, assessing their bioactivities. This study could provide a broader perspective on the biological applications of compounds similar to yours (H. Gul et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-3-8-23-22(27)16-30-21-15-29-17(13-19(21)26)14-24-9-11-25(12-10-24)18-6-4-5-7-20(18)28-2/h3-7,13,15H,1,8-12,14,16H2,2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLUWDJZEOFECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.